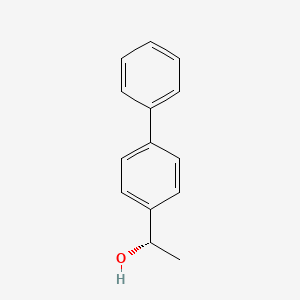
(1S)-1-(4-phenylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-phenylphenyl)ethan-1-ol, otherwise known as 4-phenylphenol, is a member of the phenylphenol family of compounds, which are derivatives of phenol. It is an aromatic compound with a distinctive odour, and is used in a variety of applications, including as an insecticide, a preservative, and a solvent.
Aplicaciones Científicas De Investigación
1. Application in Organometallic Chemistry
The compound has been involved in studies concerning organometallic chemistry. Specifically, its derivatives were utilized in the activation processes, creating a series of allenylidene and alkenylcarbyne complexes. These complexes have shown the potential for electrophilic aromatic substitution, leading to the formation of vinylidene complexes with interesting characteristics. Moreover, they have been further processed to generate a series of bicyclic carbene complexes, showcasing the compound's versatility in organometallic reactions (Bustelo et al., 2007).
2. Applications in Store-Operated Calcium Entry (SOCE) Inhibition
Research has been conducted on the compound's analogs, particularly focusing on their potential to inhibit Store-Operated Calcium Entry (SOCE), a significant process in cell signaling. These studies indicate the compound's relevance in biological pathways and its potential therapeutic applications (Dago et al., 2018).
3. Role in Synthesis of Antimicrobial Agents
Derivatives of the compound have been synthesized and shown to possess excellent antimicrobial activities, indicating its utility in developing new antimicrobial agents. This demonstrates the compound's potential in contributing to solutions for microbial resistance problems (Sherekar et al., 2021).
4. Applications in Material Science
The compound has been utilized in the synthesis of new chiral smectic mesogenes, indicating its importance in the field of material science, especially in creating compounds with specific optical properties. This showcases the potential applications in creating materials with tailored characteristics for various technological applications (Kula et al., 2010).
Propiedades
IUPAC Name |
(1S)-1-(4-phenylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOISDOCZKZYADO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)
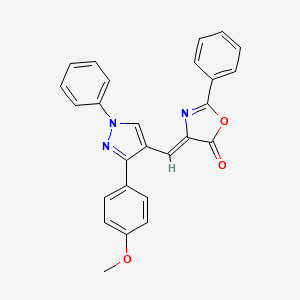
![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)
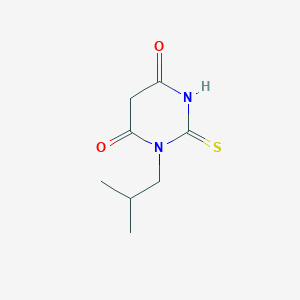
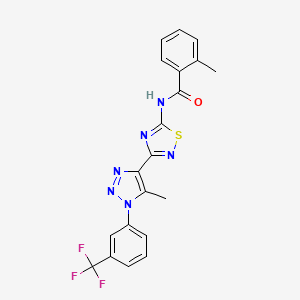
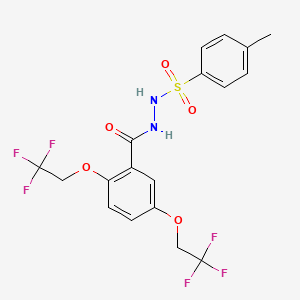
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)
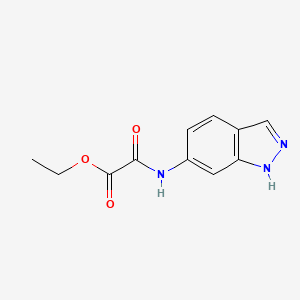
![3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2416777.png)
![3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416778.png)
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416779.png)
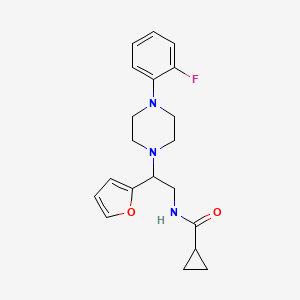
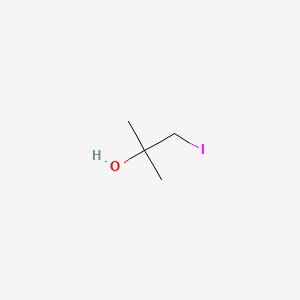
![7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416787.png)